Product packaging for Bexarotene(Cat. No.:CAS No. 166175-31-1)

Bexarotene

货号: B063655
CAS 编号: 166175-31-1
分子量: 348.5 g/mol
InChI 键: NAVMQTYZDKMPEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs), which function as ligand-dependent transcription factors. As a Rexinoid, it binds to and activates RXR heterodimers with various partner receptors, including peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and vitamin D receptors. This activation modulates the expression of genes critical for cellular differentiation, proliferation, and apoptosis. Its primary research application is in the study of cutaneous T-cell lymphoma (CTCL), where it has been shown to induce tumor regression. Beyond this, this compound is a valuable tool in oncology research for investigating signaling pathways in other malignancies, such as breast and lung cancer. Furthermore, its RXR-mediated effects are explored in metabolic disease research, including models of diabetes and atherosclerosis, due to its ability to influence lipid and glucose homeostasis. This compound provides researchers with a potent and specific agent to dissect the complex roles of RXR signaling in carcinogenesis, cell cycle regulation, and metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O2 B063655 Bexarotene CAS No. 166175-31-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVMQTYZDKMPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040619
Record name Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Off-white to white powder

CAS No.

153559-49-0
Record name Bexarotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153559-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bexarotene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bexarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bexarotene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEXAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230-231 °C
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular and Cellular Mechanisms of Action of Bexarotene

Selective Retinoid X Receptor (RXR) Agonism

Bexarotene selectively binds to and activates retinoid X receptor subtypes (RXRα, RXRβ, and RXRγ) drugbank.commedchemexpress.comaacrjournals.orgmedkoo.com. This selective agonism is crucial to its mechanism, as RXRs play indispensable roles in activating numerous nuclear receptors within the retinoic acid signaling pathway the-innovation.orgnih.gov. The activation of RXRs by this compound leads to the regulation of genes that control cellular differentiation and proliferation, contributing to its observed biological activities, such as inhibiting tumor cell growth in vitro and inducing tumor regression in animal models drugbank.comdermnetnz.orgmedkoo.com.

This compound demonstrates high affinity and selectivity for all three RXR subtypes: RXRα, RXRβ, and RXRγ medchemexpress.comaacrjournals.orgmedkoo.com. Research findings indicate that this compound is a potent RXR agonist with varying EC50 and Kd values across the subtypes, showing a generally higher affinity for RXRβ and RXRγ compared to RXRα, although it activates all three medchemexpress.comtocris.comfocusbiomolecules.comrndsystems.com. Notably, this compound exhibits significantly limited affinity for retinoic acid receptors (RARs), with EC50 values greater than 10,000 nM, highlighting its selective action on RXRs medchemexpress.comtocris.commedchemexpress.com.

Table 1: this compound Affinity for RXR Subtypes

RXR SubtypeEC50 (nM) medchemexpress.comtocris.comfocusbiomolecules.comrndsystems.comKd (nM) medchemexpress.commedchemexpress.com
RXRα33, 2814 ± 2, 30.5
RXRβ24, 2521 ± 4, 16.4
RXRγ25, 2029 ± 7, 19.7

Upon binding to its endogenous or synthetic ligand, such as this compound, the ligand-binding domain (LBD) of the RXR undergoes specific conformational changes patsnap.comopenrepository.comscbt.comresearchgate.net. These structural rearrangements are critical, as they enable the receptor to release corepressor molecules and recruit coactivator proteins patsnap.comopenrepository.com. The binding of rexinoid agonists induces similar, but not identical, conformational and dynamical changes to the LBD, facilitating the recruitment of amphipathic coactivator peptides containing the LLxxLL motif nih.gov. This conformational shift is a prerequisite for the activated receptor to bind to specific DNA sequences, known as hormone response elements, thereby initiating gene transcription openrepository.com.

A key aspect of RXR function is its ability to form heterodimers with a diverse array of other nuclear receptors (NRs) drugbank.compatsnap.compatsnap.comaacrjournals.orgmedkoo.comthe-innovation.orgacs.org. RXR acts as a critical player in regulating genetic transcription in cells by forming heterodimers with approximately one-third of nuclear receptors the-innovation.org. Once activated by this compound, these RXR heterodimers function as transcription factors that regulate the expression of genes controlling cellular differentiation and proliferation drugbank.comaacrjournals.orgmedkoo.com. These heterodimers can be classified based on their activation mode: permissive, nonpermissive, and conditionally permissive frontiersin.org.

Retinoic acid receptors (RARs) are prominent heterodimerization partners for RXRs drugbank.compatsnap.compatsnap.comaacrjournals.orgmedkoo.comopenrepository.comnih.gov. The RXR-RAR heterodimer is a crucial component of the retinoid signaling pathway, influencing cell differentiation and proliferation wikipedia.org. While RXR can form heterodimers with RARs, the RXR-RAR complex is generally considered "conditionally nonpermissive" aacrjournals.orgnih.govmdpi.com. This means that while RXR ligand binding alone may not trigger downstream signaling, maximal receptor signaling and transcriptional activity are often achieved when both RAR and RXR ligands bind simultaneously nih.gov. However, some studies indicate that RXR-RAR heterodimers activate transcription primarily upon RAR ligand binding aacrjournals.org. This compound, despite its high selectivity for RXRs, has been shown to influence RAR activity, which can be associated with certain biological effects openrepository.commdpi.com.

RXR forms permissive heterodimers with Peroxisome Proliferator-Activated Receptors (PPARs), including PPARγ drugbank.compatsnap.commedkoo.comopenrepository.comfrontiersin.org. Permissive heterodimers can be activated by an RXR agonist, an agonist of the partner NR, or both, often leading to synergistic activation aacrjournals.orgfrontiersin.org. The RXR-PPARγ heterodimer is involved in regulating gene networks central to metabolic pathways, including lipid metabolism patsnap.comfrontiersin.org. Studies suggest that rexinoids, including this compound, can enhance PPARγ:RXR signaling, contributing to their biological effects nih.gov.

Liver X Receptors (LXRs) are another significant class of nuclear receptors that form permissive heterodimers with RXRs patsnap.commedchemexpress.commedkoo.comopenrepository.comfrontiersin.orgahajournals.org. The RXR-LXR heterodimer plays a vital role in regulating cholesterol and lipid metabolism patsnap.comfrontiersin.orgnih.gov. Activation of the RXR-LXR complex by this compound can induce the expression of genes involved in cholesterol efflux, such as ABCA1, ABCG1, and ApoE openrepository.comfrontiersin.org. For instance, this compound's ability to reverse beta-amyloid plaques in mouse models is thought to occur via RXR-LXR activation and the induction of apolipoprotein E (ApoE) expression patsnap.comopenrepository.comsigmaaldrich.com. Research has demonstrated that this compound-induced effects on triglyceride metabolism, specifically hypertriglyceridemia, are dependent on the RXR/LXR pathway and involve the upregulation of hepatic lipogenic genes nih.govahajournals.org.

Inhibition of Cell Proliferation and Cell Cycle Control

Interaction with Specific Signaling Pathways

This compound's therapeutic effects extend to its interactions with various intracellular signaling pathways, influencing cellular processes critical for cancer development and progression.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a fundamental growth control pathway involved in diverse biological processes, including embryonic development, stem cell maintenance, and tissue homeostasis. Aberrant activation of this pathway, often due to mutations in components like APC or β-catenin, leads to the accumulation of β-catenin in the nucleus, promoting the transcription of oncogenes such as c-Myc and Cyclin D1, and contributing to carcinogenesis and tumor progression. Research has demonstrated an interaction between this compound and the Wnt/β-catenin pathway, particularly in the context of preventing colorectal carcinogenesis. Studies have shown that a combination of a non-steroidal anti-inflammatory drug (NSAID) like sulindac (B1681787) and this compound can serve as a durable approach to prevent colorectal carcinogenesis in familial adenomatous polyposis (FAP) through modulation of the Wnt/β-catenin pathway. This suggests that this compound, as a rexinoid, can influence this crucial pathway, potentially by interfering with the abnormal accumulation and transcriptional activity of β-catenin, thereby inhibiting uncontrolled cell proliferation associated with its aberrant activation.

Compound Names and PubChem CIDs

NF-κB Dependent Survival Signaling

This compound's modulation of RXRs plays a crucial role in influencing NF-κB dependent survival signaling. RXR activation by this compound has been shown to block NF-κB dependent survival signaling in cancer cells, thereby enhancing the pro-apoptotic potential of tumor necrosis factor-alpha (TNFα). taylorandfrancis.com Specifically, this compound inhibits the transactivation potential of NF-κB in an RXR-dependent manner. This occurs by decreasing promoter permissiveness without interfering with NF-κB nuclear translocation or its binding to responsive elements. aacrjournals.orgresearchgate.net The inhibition of transcription is attributed to the release of the p300 coactivator from NF-κB target gene promoters, followed by histone deacetylation. aacrjournals.org

Furthermore, this compound has been observed to suppress NF-κB-mediated cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) E2 formation. This suppression is regulated by the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-dependent transforming growth factor beta-activated kinase (TAK) 1 signaling pathway in the central nervous system (CNS). imrpress.comnih.gov The constitutive activation of NF-κB is a common feature in various cancer cells, and the inhibition of this pathway by this compound can lead to the downregulation of anti-apoptotic and pro-survival targets. plos.org

Epidermal Growth Factor Receptor (EGFR) Pathway Modulation

This compound has demonstrated the capacity to modulate the Epidermal Growth Factor Receptor (EGFR) pathway. Research indicates that this compound can downregulate the plasma membrane receptor protein EGFR. kau.edu.sa This modulation contributes to the reduction of tumor progression in animal models of non-small cell lung cancer and skin squamous cell carcinoma through the inhibition of the EGFR signaling pathway. researchgate.net

Moreover, this compound can further repress the EGFR signaling pathway, potentially sensitizing ovarian cancer cells to the cytotoxic effects of EGFR tyrosine kinase inhibitors such as lapatinib (B449) and/or erlotinib (B232). nih.gov Studies have shown that this compound inhibits the Nuclear factor erythroid 2-related factor 2 (NRF2)-dependent Aryl hydrocarbon Receptor (AR) pathway and can elevate cellular reactive oxygen species (ROS) levels in ovarian cancer cell lines, leading to the repression of total NRF2. nih.gov Immunoblot analysis has provided evidence of this compound-dependent repression of EGFR signaling when used in combination with lapatinib and erlotinib. nih.gov

Anti-angiogenic Effects

This compound exhibits significant anti-angiogenic effects. wikipedia.orgnih.gov In vivo studies have shown that this compound can inhibit the development of angiogenesis in sponges containing proangiogenic factors such as vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and epidermal growth factor (EGF). nih.gov

In vitro investigations have revealed that the anti-angiogenic effect of this compound is attributed to its direct ability to inhibit the growth of human umbilical vein endothelial cells (HUVE) and indirectly decrease tumor cell-mediated endothelial cell invasion. nih.gov This is achieved, in part, through the reduction of VEGF and EGF secretion from tumor cells. nih.gov Furthermore, this compound inhibits angiogenic factors and matrix metalloproteinases (MMPs), while simultaneously increasing the levels of tissue inhibitors of matrix metalloproteinases (TIMPs). nih.govresearchgate.net The anti-angiogenic efficacy of this compound is dependent on the activation of its heterodimerization partner, peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov

Inhibition of Cancer Metastasis

Beyond its anti-angiogenic properties, this compound also demonstrates an inhibitory effect on cancer metastasis. wikipedia.orgnih.gov In experimental lung metastasis xenograft models, treatment with this compound has been shown to inhibit the development of lung tumor nodule formation. nih.govresearchgate.net

In vitro analyses indicate that this compound attenuates tumor cell motility and inhibits cell invasion through reconstituted extracellular matrix (ECM). nih.gov This anti-metastatic action is linked to the reduction of VEGF and EGF secretion from tumor cells, as well as the modulation of MMPs and TIMPs. nih.govresearchgate.net Similar to its anti-angiogenic effects, the inhibition of metastasis by this compound is dependent on the activation of its heterodimerization partner, PPARγ. nih.gov

Myelin Repair Mechanisms

This compound has been extensively investigated for its potential to facilitate myelin repair. nih.govmstrust.org.uk This compound has shown promise in promoting myelin formation in genetic models of myelin loss. nih.gov

Stimulation of Oligodendrocytes for Myelin Production

This compound actively stimulates oligodendrocytes, the myelin-producing cells in the central nervous system, to enhance myelin production. mstrust.org.ukmssociety.org.ukmedicalnewstoday.com Studies have demonstrated that this compound increases the expression of oligodendrocyte progenitor cells (OPCs) and intermediate oligodendrocyte progenitors, leading to an increased number of mitotic and myelinating mature oligodendrocytes. nih.gov The activation of RXRs, whether through genetic manipulation or pharmacological interventions, has been shown to increase oligodendrocyte differentiation and remyelination in models of toxin-induced demyelination. nih.gov Moreover, this compound can restore age-related deficiencies in the phagocytic removal of myelin debris by macrophages, a crucial process for myelin maintenance. nih.govoup.com It has also been observed to reverse chemotherapy-induced myelin decompaction and associated cognitive and sensorimotor deficits. nih.gov

Retinoid X Receptors on Oligodendrocytes

The mechanism underlying this compound's myelin repair capabilities is primarily mediated through its selective activation of retinoid X receptors (RXRs). wikipedia.orgpatsnap.comguidetopharmacology.org RXRs are nuclear receptors that play a vital role in regulating gene expression involved in cell differentiation and apoptosis. patsnap.com this compound binds with high affinity to all three subtypes of RXRs: RXRα, RXRβ, and RXRγ. nih.gov These receptors are expressed across various cell types in the brain, including oligodendrocytes. nih.gov

By targeting the retinoid X receptors present on oligodendrocytes, this compound effectively stimulates myelin production. mstrust.org.ukmssociety.org.ukmedicalnewstoday.com Notably, RXRγ is highly expressed in oligodendrocyte lineage cells during the process of remyelination. tandfonline.com Research indicates that the inhibition of RXR activity can impair oligodendrocyte differentiation and remyelination. tandfonline.com Conversely, the activation of RXRs on oligodendrocytes by compounds like this compound encourages these cells to remyelinate, highlighting a significant pathway for potential therapeutic intervention in demyelinating conditions. mstrust.org.uk

Regulation of Lipid Metabolism and Associated Pathways

This compound significantly influences lipid metabolism, frequently leading to dyslipidemia in treated individuals oup.comresearchgate.netnih.govoup.comnih.govnih.gov. This dyslipidemia is characterized by a notable increase in plasma triglycerides (TG), very low-density lipoprotein cholesterol (VLDL-C), and low-density lipoprotein cholesterol (LDL-C), alongside a decrease in high-density lipoprotein cholesterol (HDL-C) oup.comresearchgate.netnih.govoup.com.

Research has elucidated the underlying mechanisms contributing to these lipid alterations. This compound increases plasma TG levels, primarily associated with VLDL, and elevates total cholesterol oup.comresearchgate.netnih.govoup.com. Studies in human patients treated with this compound (300 mg/day for 6 weeks) showed a 150% increase in plasma TG and a 50% increase in total cholesterol oup.comresearchgate.netnih.govoup.com. Furthermore, VLDL-C and LDL-C increased by 63%, while HDL-C decreased by 30%, and apolipoprotein A-I (ApoAI) tended to decrease by 18% oup.comresearchgate.netnih.govoup.com. These changes were accompanied by a 44% increase in endogenous cholesteryl ester transfer protein (CETP) activity oup.comresearchgate.netnih.govoup.com.

The observed hypertriglyceridemia is primarily a result of increased very low-density lipoprotein (VLDL) production oup.comresearchgate.netnih.govoup.com. In APOE*3-Leiden (E3L) and E3L.CETP mice, this compound increased VLDL-associated TG by 47% and 29% respectively, by enhancing VLDL-TG production by 68% oup.comresearchgate.netnih.govoup.com. The reduction in HDL-C and the shift in cholesterol distribution are attributed to increased endogenous CETP activity, which is likely driven by the elevated VLDL-TG levels oup.comresearchgate.netoup.com.

The molecular mechanism behind this compound-induced hypertriglyceridemia is dependent on the RXR/LXR pathway nih.govahajournals.orgahajournals.org. This compound induces hypertriglyceridemia and activates hepatic LXR-target genes involved in lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP1c), stearoyl-CoA desaturase 1 (SCD1), and fatty acid synthase (FAS), in an LXR-dependent manner nih.govahajournals.org. This demonstrates a permissive effect of this compound on RXR/LXR heterodimers specifically for lipogenesis in the liver, leading to hepatic triglyceride accumulation nih.govahajournals.org. However, the in vivo permissive effect of this compound on the RXR/LXR heterodimer in the liver is restricted to lipogenic genes and does not significantly modulate genes controlling cholesterol homeostasis nih.govahajournals.orgahajournals.org.

Despite inducing hypertriglyceridemia, this compound has shown favorable effects on atherosclerosis progression in dyslipidemic murine models ahajournals.orgnih.govahajournals.org. This atheroprotection is partly achieved by improving the circulating cholesterol distribution profile, likely through a marked decrease in dietary cholesterol absorption ahajournals.orgnih.gov. This reduction in absorption is associated with the modulation of intestinal expression of genes like Niemann-Pick C1-Like1 (NPC1L1) and CD13 ahajournals.orgnih.govahajournals.orgbiorxiv.org. Additionally, this compound treatment significantly enhances the capacity of macrophages to efflux cellular lipids ahajournals.orgnih.govahajournals.org.

Table 1: Effects of this compound on Plasma Lipid Parameters

Lipid Parameter (Human)Change (%)Reference
Plasma Triglycerides (TG)+150% oup.comresearchgate.netnih.govoup.com
Plasma Total Cholesterol (TC)+50% oup.comresearchgate.netnih.govoup.com
VLDL-Cholesterol (VLDL-C)+63% oup.comresearchgate.netnih.govoup.com
LDL-Cholesterol (LDL-C)+63% oup.comresearchgate.netnih.govoup.com
HDL-Cholesterol (HDL-C)-30% oup.comresearchgate.netnih.govoup.com
Apolipoprotein A-I (ApoAI)-18% oup.comresearchgate.netnih.govoup.com
Endogenous CETP Activity+44% oup.comresearchgate.netnih.govoup.com

Table 2: Effects of this compound on Lipid Parameters in Mouse Models

Lipid Parameter (Mouse Model)Change (%)Model TypeReference
Plasma TG+47%E3L mice oup.comresearchgate.netoup.com
Plasma TG+29%E3L.CETP mice oup.comresearchgate.netoup.com
VLDL-TG Production+68%E3L and E3L.CETP mice oup.comresearchgate.netnih.govoup.com
VLDL-C+11%E3L.CETP mice oup.comresearchgate.netoup.com
HDL-C-56%E3L.CETP mice oup.comresearchgate.netoup.com
ApoAI-31%E3L.CETP mice oup.comresearchgate.netoup.com
Endogenous CETP Activity+41%E3L.CETP mice oup.comresearchgate.netoup.com

Expression of Lipid Metabolism and Transport Genes (e.g., ABCA1, ApoE)

This compound's impact on lipid metabolism is mediated through its influence on the expression of various genes involved in lipid transport and homeostasis.

ATP-binding cassette transporter A1 (ABCA1) this compound generally upregulates the expression of ABCA1, a key transporter involved in cholesterol efflux patsnap.comdovepress.comnih.govahajournals.orgnih.govplos.orgcurealz.orgd-nb.info. This increase has been observed in various cell types and tissues, including hippocampal neurons, aortic sinus macrophages, primary microglia, and astrocytes dovepress.comnih.govahajournals.orgahajournals.orgcurealz.org. For instance, this compound significantly increased ABCA1 expression by 50% in the cortex of APP/PS1 mice after three days of treatment d-nb.info. The upregulation of ABCA1 by this compound correlates with an increase in cholesterol efflux mediated by ApoA-I and HDL ahajournals.orgahajournals.orgnih.gov. This mechanism is crucial for promoting cholesterol exchange between the brain and the blood nih.gov. It is important to note that while generally upregulated, one study reported that this compound decreased ABCA1 expression in the intestine, suggesting potential tissue-specific or context-dependent effects ahajournals.org. The expression of ABCA1 is known to be regulated by the LXR/RXR pathway, where activation of LXRs by oxysterols forms a complex with RXR to increase ABCA1 expression mdpi.com.

Apolipoprotein E (ApoE) this compound consistently increases the expression of Apolipoprotein E (ApoE) dovepress.comnih.govplos.orgcurealz.orgnih.govuci.educase.edu. This effect has been documented in hippocampal neurons, primary microglia, astrocytes, and in the brain (cortex and hippocampus) of various Alzheimer's disease (AD) mouse models dovepress.comnih.govplos.orgcurealz.orguci.educase.edu. ApoE is a critical lipid transport protein that facilitates the clearance of beta-amyloid (Aβ) from the brain nih.govnih.govuci.educase.edu. The transcriptional induction of ApoE expression occurs through the coordinated action of nuclear receptors, including PPARγ and LXRs, in conjunction with RXRs nih.govalzforum.orgnih.gov. As an RXR agonist, this compound stimulates this process, leading to elevated brain ApoE levels case.edu. Furthermore, this compound treatment stimulates the secretion of highly lipidated HDL particles by primary microglia and astrocytes, a process linked to the increased expression of ApoE, ABCA1, and ABCG1 nih.govcurealz.org. This enhanced lipidation of ApoE is vital for its proper function in lipid transport and Aβ clearance dovepress.com.

Other Lipid Metabolism and Transport Genes Beyond ABCA1 and ApoE, this compound influences the expression of several other genes involved in lipid metabolism:

ATP-binding cassette transporter G1 (ABCG1): this compound increases ABCG1 expression in hippocampal neurons, aortic sinus macrophages, primary microglia, and astrocytes dovepress.comnih.govahajournals.orgcurealz.org. ABCG1 plays a role in HDL-mediated cholesterol efflux ahajournals.orgahajournals.org.

Niemann-Pick C1-Like1 (NPC1L1) and CD13: In the intestine, this compound decreases the expression of NPC1L1 and CD13, which are critical components of the intestinal cholesterol absorption machinery ahajournals.orgnih.govahajournals.orgbiorxiv.org. This reduction contributes to decreased dietary cholesterol absorption ahajournals.orgnih.govahajournals.org.

SREBP1c, SCD1, and FAS: In the liver, this compound upregulates these lipogenic genes, leading to increased hepatic triglyceride accumulation nih.govahajournals.org.

Lipoprotein Lipase (LPL): this compound regulates the expression of genes involved in lipid metabolism, including LPL patsnap.com.

ABCB1 (P-glycoprotein): In an in vitro model of the human blood-brain barrier, this compound increased the expression of ABCB1, which subsequently decreased the apical-to-basolateral transport of amyloid-beta peptides nih.gov.

Table 3: Effects of this compound on Gene Expression

Gene/ProteinObserved EffectLocation/Cell TypeReference
ABCA1IncreasedHippocampal neurons, Aortic sinus macrophages, Primary microglia/astrocytes, Brain (AD mouse models) dovepress.comnih.govahajournals.orgahajournals.orgnih.govplos.orgcurealz.orgd-nb.info
ABCA1DecreasedIntestine ahajournals.org
ApoEIncreasedHippocampal neurons, Primary microglia/astrocytes, Brain (AD mouse models) dovepress.comnih.govplos.orgcurealz.orgnih.govuci.educase.edu
ABCG1IncreasedHippocampal neurons, Aortic sinus macrophages, Primary microglia/astrocytes dovepress.comnih.govahajournals.orgcurealz.org
NPC1L1DecreasedIntestine (duodenum and jejunum) ahajournals.orgnih.govahajournals.orgbiorxiv.org
CD13DecreasedIntestine (duodenum and jejunum) ahajournals.orgnih.govahajournals.orgbiorxiv.org
SREBP1cUpregulatedLiver nih.govahajournals.org
SCD1UpregulatedLiver nih.govahajournals.org
FASUpregulatedLiver nih.govahajournals.org
LPLRegulated(General lipid metabolism) patsnap.com
ABCB1IncreasedHuman Blood-Brain Barrier model nih.gov

Preclinical Research and Animal Models

In Vitro Studies on Tumor Cell Lines

In vitro studies have been fundamental in elucidating the cellular mechanisms through which bexarotene exerts its anti-neoplastic effects.

This compound has demonstrated activity in cell lines of hematopoietic origin, particularly those related to leukemia and lymphoma. Studies have shown that it can inhibit the growth and induce the differentiation of myeloid leukemic cell lines. thebiogrid.org Specifically, in non-M3 Acute Myeloid Leukemia (AML) cell lines, this compound has been found to inhibit proliferation and promote the differentiation of leukemic blasts. ashpublications.org Furthermore, in Cutaneous T-cell Lymphoma (CTCL) cell lines such as Hut78, this compound effectively reduces cell viability and proliferation by inducing apoptosis. nih.govelsevierpure.com For instance, treatment of Hut78 cells with this compound resulted in an 85% reduction in cell proliferation. nih.govmdpi.com

Cell Line TypeSpecific Cell Line(s)Key FindingsReference
Acute Myeloid Leukemia (AML)Non-M3 AML cell linesInhibits proliferation and induces differentiation of leukemic blasts. ashpublications.org
Cutaneous T-cell Lymphoma (CTCL)Hut78Causes an 85% reduction in cell proliferation; induces apoptosis. nih.govmdpi.com

The efficacy of this compound has also been explored in squamous cell carcinoma (SCC) cell lines. Research involving human cell lines from oral cavity tumors, such as KB and SCC-25, investigated the effects of related compounds, showing a reduction in colony-forming efficiency. nih.gov While this specific study focused on beta-carotene, it highlights the investigation of retinoids in oral SCC. This compound itself has been studied in animal models for oral-cavity carcinogenesis, suggesting a mechanism that involves reducing reactive oxygen species. nih.gov

This compound's effects on non-small cell lung cancer (NSCLC) cell lines have been well-documented. In vitro experiments have shown that this compound can inhibit the proliferation of the H358 and A427 lung cancer cell lines. aacrjournals.orgnih.govdntb.gov.ua The growth of H358 cells was inhibited at this compound concentrations as low as 0.25 μmol/L. aacrjournals.org In contrast, the H226 lung cancer cell line did not show significant growth inhibition at similar concentrations. aacrjournals.orgnih.govdntb.gov.ua Further investigation revealed that in the responsive cell lines (A427, H358), this compound induced a dosage-dependent repression of key proteins involved in cell cycle and growth signaling, including cyclin D1, cyclin D3, and epidermal growth factor receptor (EGFR). aacrjournals.orgnih.govdntb.gov.ua

Cell LineThis compound EffectMolecular ChangesReference
A427Growth InhibitionDosage-dependent repression of cyclin D1, cyclin D3, total EGFR, and phospho-EGFR. aacrjournals.orgnih.govdntb.gov.ua
H358Growth InhibitionDosage-dependent repression of cyclin D1, cyclin D3, total EGFR, and phospho-EGFR. aacrjournals.orgnih.govdntb.gov.ua
H226No significant growth inhibitionResistant to this compound-induced repression of key biomarkers. aacrjournals.orgnih.govdntb.gov.ua

In the context of breast cancer, this compound has been shown to prevent and overcome acquired drug resistance in cell culture models. aacrjournals.org Studies using the human breast cancer cell line MDA-MB-231 demonstrated that when cells were repeatedly treated with a therapeutic agent, they became resistant; however, cells treated with a combination of the agent and this compound remained sensitive to the chemotherapy. aacrjournals.org Furthermore, this compound's impact on cell cycle regulators has been observed across various breast cancer cell lines. In MDA-MB-231 and BT-474 cells, this compound treatment induced the expression of the p21 protein, a key inhibitor of cell cycle progression. aacrjournals.org Conversely, it had no effect in T47D cells and decreased p21 expression in MCF-7 cells. aacrjournals.org

Preclinical evidence supports the activity of this compound against malignant cells from patients with Adult T-cell Leukemia/Lymphoma (ATLL). In vitro studies on peripheral blood T-cells from an ATLL patient demonstrated that this compound could induce apoptosis. nih.govnih.govresearchgate.net In one case, before therapy, this compound treatment led to a 52.6% increase in the rate of apoptosis in the patient's malignant T-cells after 96 hours. nih.gov However, the development of resistance was also observed; malignant T-cells taken from the same patient at the time of clinical relapse were resistant to the apoptotic effects of this compound. nih.govnih.gov This resistance was correlated with a significantly decreased expression of the RXR-α receptor subunit in the resistant cells. nih.govnih.gov

In Vivo Tumor Regression and Chemoprevention Studies

Animal models have been instrumental in confirming the antitumor and chemopreventive potential of this compound in vivo.

In early studies using the N-nitroso-N-methylurea (NMU)-induced rat model of mammary carcinogenesis, this compound was shown to reduce tumor burden by 90%. nih.gov In transgenic mouse models of breast cancer, such as the MMTV-erbB2 model, this compound significantly increased tumor-free survival. nih.gov

For lung cancer, this compound has shown efficacy in the A/J mouse model. nih.gov It has been found to inhibit both the number and volume of lung tumors. nih.govhoustonmethodist.org Furthermore, this compound was shown to reduce the progression of benign adenomas to malignant adenocarcinomas by approximately 50% in this model. nih.govhoustonmethodist.org An optimized aerosol formulation of this compound also showed significant chemopreventive effects in mouse models of both lung squamous cell carcinoma and lung adenocarcinoma. houstonmethodist.org

In a mouse model of oral-cavity carcinogenesis induced by the carcinogen 4-nitroquinoline (B1605747) 1-oxide (4-NQO), the combination of this compound and another retinoid, CD1530, was more effective at preventing tumor development than either drug alone. nih.gov

Animal ModelCancer TypeStudy TypeKey FindingsReference
NMU-induced rat modelBreast CancerChemopreventionReduced tumor burden by 90%. nih.gov
MMTV-erbB2 transgenic mouseBreast CancerChemopreventionSignificantly increased tumor-free survival. nih.gov
A/J mouse modelLung CancerChemopreventionInhibited tumor multiplicity and volume; reduced progression of adenoma to adenocarcinoma by ~50%. nih.govhoustonmethodist.org
4-NQO-induced mouse modelOral-cavity CancerChemopreventionCombination with CD1530 was highly effective in preventing carcinogenesis. nih.gov

Mouse Xenograft Models

This compound has been investigated in various mouse xenograft models to determine its effects on tumor growth and metastasis. In experimental lung metastasis xenograft models, treatment with this compound was found to inhibit the formation of lung tumor nodules. nih.govresearchgate.net Further studies on human breast and non-small-cell lung cancer cells showed that this compound could decrease the migration and invasiveness of these tumor cells. nih.gov The compound's mechanism in these models involves inhibiting angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.gov It was observed that this compound reduced angiogenesis by directly inhibiting the growth of human umbilical vein endothelial cells and indirectly by affecting tumor cell-mediated migration. nih.gov

In the context of cutaneous T-cell lymphoma (CTCL), the anti-tumor effect of this compound was examined in mice xenografted with HH cells, a cell line derived from a CTCL patient. pieronline.jp In this model, this compound treatment significantly suppressed tumor progression. pieronline.jp The mechanism behind this suppression was linked to the upregulation of the mRNA expression of p21, a protein known to regulate cell cycle progression. pieronline.jp Additionally, this compound treatment led to a marked induction of the mRNA for Retinoid X Receptor alpha (RXRα) and enhanced the expression of the RXRα protein in the tumor tissue. pieronline.jp

Table 1: Effects of this compound in Mouse Xenograft Models

Mammary Carcinoma Models (e.g., NMU-induced rat models)

This compound's effects have also been studied in the Mouse Mammary Tumor Virus (MMTV)-Neu mouse model, which develops estrogen receptor-negative tumors. nih.gov In this model, this compound was shown to decrease the multiplicity of both premalignant lesions and fully developed tumors. nih.gov The compound's action was associated with the inhibition of cell proliferation and the induction of both apoptosis (programmed cell death) and cellular senescence (a state of irreversible cell cycle arrest). nih.gov Further investigation into the senescence-related pathways revealed that this compound treatment upregulated the expression of p21, p16, and Retinoic Acid Receptor beta (RARβ) in mammary tumors, indicating that its anti-tumor activity is mediated through multiple signaling pathways. nih.gov

Table 2: this compound Research in Mammary Carcinoma Models

Lung Tumorigenesis Models (e.g., Lung Adenoma, SCC, SCLC mouse models)

The potential of this compound as a chemopreventive agent has been explored in several mouse models of lung tumorigenesis. In A/J mouse models with genetic alterations in p53 or K-ras, which are commonly mutated in human lung cancer, this compound was shown to inhibit both tumor multiplicity and tumor volume. nih.govhoustonmethodist.org A key finding from this research was that this compound reduced the progression of benign adenomas to malignant adenocarcinomas by approximately 50%. nih.govhoustonmethodist.org

Table 3: Summary of this compound Effects in Lung Tumorigenesis Models

Alzheimer's Disease Mouse Models (e.g., APP/PS1 mice)

This compound has been investigated as a potential therapeutic for Alzheimer's disease (AD) due to its role as a Retinoid X Receptor (RXR) agonist, which can increase levels of Apolipoprotein E (ApoE), a protein involved in the clearance of β-amyloid (Aβ) from the brain. nih.gov However, studies in transgenic mouse models of Aβ amyloidosis, such as the APP/PS1 model, have yielded conflicting results. nih.govfrontiersin.org

Some initial research reported that this compound treatment could rapidly reduce Aβ plaque burden and ameliorate cognitive deficits in these mouse models. curealz.org The proposed mechanism involved the upregulation of ApoE and ATP-binding cassette transporter A1 (ABCA1), which facilitates the clearance of Aβ. nih.govcurealz.org One study showed that this compound's ability to clear soluble Aβ from the hippocampus and improve cognitive deficits in APP/PS1 mice was dependent on the presence of ABCA1. nih.gov In aged APP/PS1 mice with functional ABCA1, this compound reduced soluble Aβ levels, whereas this effect was absent in mice deficient in ABCA1. nih.gov

Conversely, several subsequent studies failed to fully replicate these findings. nih.govfrontiersin.org For instance, one investigation using APP/PS1 mice found that while this compound treatment did upregulate ABCA1 in the brain, it did not lead to an attenuation of Aβ plaques or an improvement in cognitive deficits. nih.gov Another study also failed to observe differences in hippocampal or cortical amyloid plaque area between this compound-treated and vehicle-treated APP/PS1 mice, despite confirming that the compound entered the central nervous system and elevated ABCA1 levels. curealz.org These discrepancies may be attributable to differences in the specific mouse models used, the age of the animals, and the duration of treatment. frontiersin.org

Table 4: Conflicting Outcomes of this compound in APP/PS1 Mouse Models of Alzheimer's Disease

Studies on Myelin Repair in Animal Models

This compound has been identified in laboratory studies as a compound with the potential to promote the repair of myelin, the protective sheath around nerve fibers that is damaged in diseases like multiple sclerosis. mstrust.org.uk The mechanism of action involves the activation of Retinoid X Receptors (RXRs), which are present on oligodendrocytes, the cells responsible for producing myelin. mstrust.org.ukmssociety.org.uk Animal studies suggested that by acting on these receptors, this compound could encourage oligodendrocytes to remyelinate, offering a potential strategy to reverse nerve damage. mstrust.org.uk

In a mouse model of chemotherapy-induced neurological deficits, this compound demonstrated significant restorative effects. nih.gov Cisplatin (B142131), a chemotherapy agent, was shown to cause cognitive and sensorimotor impairments in mice, which were associated with reduced myelin density and decompaction at the ultrastructural level in the cingulate and sensorimotor cortex. nih.gov Subsequent short-term treatment with this compound was sufficient to normalize myelin density, improve myelin fiber coherency, and restore proper myelin compaction. nih.gov Functionally, this structural repair translated to a normalization of performance in cognitive and sensorimotor tests for the cisplatin-treated mice. nih.gov RNA sequencing analysis identified that this compound treatment activated the TR/RXR (thyroid hormone receptor/retinoid X receptor) pathway, as well as neuregulin and netrin pathways, which are implicated in myelin formation and maintenance. nih.gov

Fetal Transfer and Teratogenicity Studies in Animal Models

The teratogenic potential of this compound and its ability to cross the placental barrier have been assessed in animal models, primarily in rats. nih.govacs.org These studies are critical given the known teratogenicity of other retinoid compounds. Research has confirmed that this compound is teratogenic in rats, causing significant developmental abnormalities in fetuses when administered to pregnant dams. nih.govacs.orgresearchgate.net

In one study, repeated oral administration of this compound to pregnant rats throughout the gestation period resulted in marked fetal atrophy and significant bone dysplasia. nih.govacs.org The observed skeletal abnormalities included insufficient bone formation, fusion of bones, and curvature. nih.gov

Investigations into the fetal transferability of the compound were also conducted. nih.govacs.orgresearchgate.net While dynamic imaging using positron emission tomography (PET) with radiolabeled [11C]this compound did not detect significant transfer, direct measurement using a gamma counter confirmed that the compound does cross the placenta and transfer to the fetus. nih.govacs.orgresearchgate.net The levels of the compound found in the fetus were similar to those in the mother. nih.govacs.orgresearchgate.net Furthermore, these studies revealed that this compound accumulates in the placenta. nih.govacs.orgresearchgate.net

Table 5: Findings from Teratogenicity and Fetal Transfer Studies in Rats

Clinical Research and Therapeutic Applications

Exploratory Applications in Other Malignancies

Beyond its established role in CTCL, bexarotene has been investigated for its potential therapeutic applications in other malignancies, including non-small cell lung cancer (NSCLC) and breast cancer. These exploratory studies aim to leverage this compound's retinoid X receptor (RXR) agonist properties to influence proliferation, differentiation, and apoptosis in various tumor types.

Non-Small Cell Lung Cancer (NSCLC)

Preclinical studies have indicated that this compound, as an RXR-selective retinoid, exhibits antitumor activity in squamous cell cancers and affects proliferation, differentiation, and apoptosis. A proof-of-principle clinical trial in patients with stages I to II NSCLC assessed this compound's tumor tissue levels and intratumoral pharmacodynamic effects. This compound (300 mg/m²/day) administered for 7 to 9 days before resection was found to repress the expression of biomarkers such as cyclin D1, total epidermal growth factor receptor (EGFR), and proliferation in some cases, and cyclin D3, total and phospho-EGFR in others. These biomarker changes were observed when high intratumoral this compound concentrations (107-159 ng/g) were achieved.

In a phase I/II trial, this compound was combined with cisplatin (B142131) and vinorelbine (B1196246) in 43 chemotherapy-naive patients with advanced NSCLC (stage IIIB with pleural effusion or stage IV). In the phase II portion of the study, 7 out of 28 patients (25%) responded to treatment. The median survival time was 14 months, with 1-year and projected 3-year survival rates of 61% and 30%, respectively.

Another phase II study investigated the combination of erlotinib (B232) and this compound in heavily pretreated patients with stage IV NSCLC. This regimen showed evidence of activity, with 2 objective partial responses and 7 patients achieving stable disease, including one patient with prior gefitinib (B1684475) treatment. Additionally, clinical trials in NSCLC have observed that this compound can lead to clinically significant increases in platelet counts.

Breast Cancer

This compound has demonstrated preclinical antitumor activity in breast cancer, including models for ER-negative breast cancers, where it significantly reduced mammary tumor development. It has also shown prevention of mammary tumor development in ER+ NMU-induced rat mammary tumor models, leading to a 90% reduction in tumor burden.

A multicenter phase II study evaluated oral this compound for patients with metastatic breast cancer across three groups: hormone-refractory, chemotherapy-refractory, and tamoxifen-resistant. Patients were randomized to receive this compound at either 200 or 500 mg/m²/d. The efficacy of this compound as a single agent in these refractory metastatic breast cancer patients was limited, but it provided clinical benefit in approximately 20% of patients.

Table 2: this compound Response in Metastatic Breast Cancer (Phase II Study)

Patient GroupNumber of PatientsPartial Responses (PR)Stable Disease (>6 months)
Hormone-Refractory482 (6%)10
Chemotherapy-Refractory472 (6%)5
Tamoxifen-Resistant (with Tamoxifen)511 (3%)11

Note: All partial responses occurred at the 200 mg/m²/d dose.

More recently, a three-year clinical trial named BEXMET (this compound-induced Mesenchymal-Epithelial Transition) was launched to investigate this compound's role in treating triple-negative breast cancer (TNBC). This trial aims to leverage this compound's ability to convert aggressive mesenchymal cancer cells to a milder epithelial state, thereby priming them to respond better to chemotherapy, specifically in combination with capecitabine. Preclinical tests in animal models showed that this compound facilitated this mesenchymal-to-epithelial transition, leading to longer-lasting responses and reduced cancer relapse when combined with conventional chemotherapy. In vitro studies have also explored the effects of this compound, alone and in combination with n-3 fatty acids like DHA and EPA, on breast cancer cell growth, with some combinations showing effectiveness at impeding cell growth.

Investigations in Neurological Diseases

Multiple Sclerosis (MS) and Myelin Repair

This compound has been investigated for its potential to promote myelin repair in multiple sclerosis (MS) mssociety.org.ukmstrust.org.ukmssociety.org.uk. Myelin is the protective coating around nerves that is damaged in MS, and its repair (remyelination) is a key therapeutic goal mssociety.org.ukhra.nhs.uk. Laboratory research has shown that drugs targeting retinoid X receptors (RXRs), to which this compound binds, can encourage oligodendrocytes (myelin-making cells) to produce myelin mssociety.org.ukmstrust.org.uk.

A Phase 2a trial (CCMR One trial) involving 50 people with relapsing MS, with results published in August 2021, indicated that this compound was able to boost myelin repair in humans mssociety.org.ukmstrust.org.uk. This trial demonstrated some indication of myelin repair in MS lesions in specific brain regions and in visual evoked potential measures mstrust.org.uk. Another trial, CCMR Three, is assessing whether a combination of low-dose this compound and tamoxifen (B1202) can promote remyelination in adults with relapsing-remitting MS hra.nhs.uk.

Stroke

This compound has demonstrated promising therapeutic potential in stroke models researchgate.netnih.govmdpi.com. Research indicates that this compound can enhance macrophage erythrophagocytosis and hematoma clearance in experimental intracerebral hemorrhage (ICH) ahajournals.orgahajournals.org. In two distinct mouse models of ICH, this compound treatment increased macrophage expression of phagocytosis receptors, enhanced erythrophagocytosis, reduced hematoma volume, and ultimately improved neurological recovery ahajournals.orgahajournals.org. These improvements in neurobehavioral outcomes were observed at both acute and later phases of ICH ahajournals.org. The mechanism involves this compound's ability to modulate macrophage phenotype and function by enhancing erythrophagocytosis and speeding hematoma resolution ahajournals.org.

Traumatic Brain Injury

Studies have explored the neuroprotective effects of this compound in traumatic brain injury (TBI) researchgate.netnih.govnih.gov. In a controlled cortical impact (CCI) model used to simulate TBI in C57BL/6 mice, this compound treatment significantly improved motor function and spatial memory nih.gov. This improvement was observed in C57BL/6 mice but not in ApoE gene knockout (APOE-KO) mice, suggesting a partial dependence on ApoE nih.gov. This compound treatment also mitigated the upregulation of inflammatory cytokines, microglia amount, cell apoptosis rate, and cleaved caspase-3 protein around the injury site in C57BL/6 mice, but not in APOE-KO mice nih.govspandidos-publications.com. These findings suggest that this compound inhibits inflammatory responses and cell apoptosis, thereby improving neurological function after TBI, partly through apolipoprotein E nih.gov.

Parkinson's Disease

This compound has shown therapeutic potential in Parkinson's disease (PD) models researchgate.nettaylorandfrancis.comnih.gov. As an RXR agonist, this compound can activate Nurr1:RXRα heterodimers, which are relevant to dopamine (B1211576) neuron function pnas.orgacs.org. A study demonstrated that this compound successfully activated Nurr1's function by inducing the expression of dopamine-specific genes, rescuing mesencephalic dopamine (mDA) neurons, and reversing behavioral deficits in 6-hydroxydopamine (6-OHDA)–lesioned rats pnas.orgacs.org. Notably, the effective concentrations of this compound in this rat PD model were significantly lower (up to 100-fold) than those used in rodent cancer models pnas.orgacs.org. While one study found this compound ineffective in providing neuroprotection in a rat model of Parkinson's when treatment started on the day of neurotoxin administration, it did restore subsets of NURR1 target genes, particularly the GDNF receptor c-Ret scienceofparkinsons.com.

Combination Therapy Strategies

With Photo(chemo)therapy (e.g., PUVA, UVB-311nm)

Table 1: Response Rates of this compound with Phototherapy in CTCL

Combination TherapyOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Study TypeReference
This compound + Phototherapy100% (9/13 patients) ashpublications.org20% ashpublications.org-Single-institution experience ashpublications.org ashpublications.org
Oral this compound + Phototherapy64.48% (95% CI: 48.56% to 78.89%) researchgate.net34.06% (95% CI: 10.73% to 62.56%) researchgate.net40.36% (95% CI: 18.24% to 64.92%) researchgate.netRetrospective studies researchgate.net researchgate.net

With Interferon-alpha (IFN-α)

Table 2: Response Rates of this compound with Interferon-alpha in CTCL

Combination TherapyOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Study TypeReference
This compound + Interferon alfa-2b39% (95% CI: 18%-67%) nih.govashpublications.org1 (of 18 assessable patients) nih.gov6 (of 18 assessable patients) nih.govPhase II clinical trial nih.govashpublications.org nih.govashpublications.org
Low-dose this compound + Interferon alfa-2a40% ashpublications.org--Single-institution experience ashpublications.org ashpublications.org

With Extracorporeal Photopheresis (ECP)

Extracorporeal photopheresis (ECP) is another established treatment for advanced CTCL. This compound has been combined with ECP to potentially enhance therapeutic outcomes. Research indicates that this compound combined with ECP has achieved higher clinical response rates, ranging from 50% to 100%, in patients with advanced CTCL researchgate.net. This combination strategy aims to leverage the immunomodulatory effects of both agents.

With Chemotherapeutic Agents (e.g., Gemcitabine (B846), Methotrexate, Cyclophosphamide, Pralatrexate)

The use of this compound in combination with conventional chemotherapeutic agents is an area of ongoing research, particularly in cancers beyond CTCL. While specific detailed research findings for this compound combined with Gemcitabine, Methotrexate, Cyclophosphamide, or Pralatrexate in CTCL are not extensively detailed in the provided search results, the general strategy of combining this compound with other active CTCL therapies is noted to achieve higher clinical response rates researchgate.net. Chemotherapeutic agents like Gemcitabine, Methotrexate, Cyclophosphamide, and Pralatrexate are used in various cancers, including lymphomas, and their potential in combination with this compound would typically aim for additive or synergistic anti-tumor effects.

With Histone Deacetylase (HDAC) Inhibitors (e.g., Vorinostat, Romidepsin)

Histone deacetylase (HDAC) inhibitors, such as Vorinostat and Romidepsin, represent a class of anticancer agents that modulate gene expression and induce apoptosis. The combination of this compound with HDAC inhibitors is a rational approach given their distinct but complementary mechanisms of action. This combination aims to enhance anti-tumor activity by targeting different pathways involved in cell proliferation and differentiation. While the provided search results mention HDAC inhibitors like Vorinostat and Romidepsin as treatments for CTCL nih.govwikipedia.orgnih.gov, specific detailed research findings on their combination with this compound were not explicitly provided. However, the general principle of combining this compound with other active CTCL therapies is recognized for achieving higher clinical response rates researchgate.net.

With Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) (e.g., Erlotinib)

This compound has been investigated in combination with epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs), such as Erlotinib, particularly in the context of lung cancer. The rationale for this combination is based on preclinical findings that this compound can repress cyclin D1 and EGFR expression in vitro, and that combining it with an EGFR inhibitor like Erlotinib could augment clinical activity nih.govnih.gov.

Table 3: Clinical Outcomes of this compound with Erlotinib in NSCLC

Study TypePatient PopulationNumber of Evaluable PatientsObjective ResponsesMedian Time to ProgressionOverall Survival1-Year Survival RateReference
Phase I Clinical TrialAdvanced Aerodigestive Tract Cancers (79% NSCLC) nih.gov24 nih.gov5 (4 Partial, 1 Minor) in NSCLC nih.gov2.0 months nih.gov14.1 months nih.gov73.8% nih.gov nih.gov
Phase II Clinical TrialHeavily Pre-treated, Advanced NSCLC nih.govfigshare.com40 nih.govfigshare.com3 Major Clinical Responses with prolonged PFS nih.govfigshare.com-22 weeks (median) nih.govfigshare.com- nih.govfigshare.com

With Denileukin Diftitox (DD)

The combination of this compound with denileukin diftitox has been investigated in clinical research, particularly for patients with relapsed or refractory cutaneous T-cell lymphoma (CTCL) wikipedia.orgmims.comfishersci.ca. In vitro studies indicated that this compound, at biologically relevant concentrations, upregulated both the p55 and p75 subunits of the interleukin-2 (B1167480) receptor (IL-2R) wikipedia.orgfishersci.ca. This upregulation enhanced the susceptibility of T-cell leukemia cells to denileukin diftitox by 5 to 10-fold wikipedia.orgfishersci.ca.

Table 1: Summary of Clinical Response in this compound and Denileukin Diftitox Phase 1 Trial

ParameterValueSource
Number of Patients14 wikipedia.org
Overall Response Rate67% wikipedia.org
Complete Responses4 wikipedia.org
Partial Responses4 wikipedia.org

With Statins and Lipid-Lowering Agents

This compound treatment is frequently associated with dyslipidemia, characterized by elevations in triglycerides and total cholesterol, and decreases in high-density lipoprotein (HDL) cholesterol wikipedia.orgwikipedia.orgflybase.orgfishersci.sefishersci.camims.com. To manage this compound-induced hypertriglyceridemia, lipid-lowering therapies are often initiated flybase.orgfishersci.semims.com.

Statins are generally considered the preferable therapy for managing these lipid abnormalities, as some studies have indicated no significant effect on this compound pharmacokinetics when co-administered with atorvastatin (B1662188) flybase.orgwikipedia.org. However, a phase I trial demonstrated that this compound co-administration led to a significant reduction (nearly 50%) in the area under the curve (AUC) of atorvastatin fishersci.fi. This interaction is likely mediated by this compound's induction of the cytochrome P450 3A4 (CYP3A4) enzyme, which is involved in atorvastatin metabolism fishersci.fi. Rosuvastatin is specifically recommended for mitigating this compound-induced hypertriglyceridemia and/or hypercholesterolemia, primarily because it is not metabolized by CYP3A4 and undergoes minimal metabolic transformation via the CYP2C9 and CYP2C19 isoenzyme pathways mims.com.

Drug Interactions and Pharmacokinetic Considerations

Cytochrome P450 3A4 (CYP3A4) Enzyme Interactions

This compound exhibits complex interactions with the cytochrome P450 3A4 (CYP3A4) enzyme system. In vitro studies have suggested that this compound is metabolized by CYP3A4 wikipedia.orgwikipedia.orgfishersci.sewikipedia.org. However, clinical observations have shown that co-administration of ketoconazole, a known CYP3A4 inhibitor, did not significantly alter this compound plasma concentrations, suggesting that this compound elimination may not be substantially dependent on CYP3A4 metabolism in vivo wikipedia.org.

Conversely, this compound itself has been demonstrated to induce CYP3A4 activity wikipedia.orgfishersci.sewikipedia.orgfishersci.fi. This induction can lead to decreased systemic exposure of other drugs that are substrates for CYP3A4. For instance, the exposure (AUC) to atorvastatin, a CYP3A4 substrate, was reduced by half when co-administered with this compound wikipedia.orgwikipedia.orgfishersci.sefishersci.fi. Similarly, concomitant administration of this compound and tamoxifen resulted in an approximate 35% decrease in tamoxifen plasma concentrations, possibly due to CYP3A4 induction by this compound wikipedia.orgwikipedia.orgwikipedia.org. While the effects of concomitant administration of strong CYP3A4 inducers like rifampin, phenytoin, and phenobarbital (B1680315) on this compound concentrations have not been formally studied, they are theoretically expected to cause a reduction in plasma this compound levels wikipedia.orgwikipedia.org.

Impact of Food on Absorption

The absorption of this compound is significantly influenced by the presence of food wikipedia.orgfishersci.cawikipedia.orgwikipedia.org. Following oral administration of this compound capsules, the compound is absorbed, typically reaching maximum plasma concentrations (Tmax) in approximately two hours wikipedia.orgwikipedia.org. Studies in patients with advanced malignancies demonstrated that plasma this compound AUC and Cmax values were notably higher after a fat-containing meal compared to a glucose solution wikipedia.orgwikipedia.org. Specifically, AUC values increased by 35% and Cmax values by 48% with a fat-containing meal wikipedia.org. Due to this enhanced absorption, it is recommended that this compound capsules be administered with food wikipedia.orgfishersci.cawikipedia.org.

Table 2: Impact of Food on this compound Absorption

Meal TypeChange in Plasma AUCChange in Plasma CmaxSource
Fat-containing+35%+48% wikipedia.org
Glucose solutionBaselineBaseline wikipedia.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound82146
Denileukin Diftitox174984
Atorvastatin60823
Fenofibrate3339
Gemfibrozil3463
Rosuvastatin446133
Ketoconazole76973198
Itraconazole55283
Erythromycin12560
Rifampin5357870
Phenytoin1775
Phenobarbital4763
Tamoxifen2733526
---## this compound: Clinical Research and Pharmacokinetic Considerations

This compound, a synthetic retinoid analog, selectively binds and activates retinoid X receptor (RXR) subtypes (RXRα, RXRβ, RXRγ). Once activated, these receptors function as transcription factors that regulate the expression of genes controlling various cellular processes, including differentiation and proliferation. This compound has demonstrated activity in inhibiting the growth of certain tumor cell lines in vitro and inducing tumor regression in vivo in some animal models.

With Denileukin Diftitox (DD)

The combination of this compound with denileukin diftitox has been investigated in clinical research, particularly for patients with relapsed or refractory cutaneous T-cell lymphoma (CTCL) wikipedia.orgmims.comfishersci.ca. In vitro studies indicated that this compound, at biologically relevant concentrations, upregulated both the p55 and p75 subunits of the interleukin-2 receptor (IL-2R) wikipedia.orgfishersci.ca. This upregulation enhanced the susceptibility of T-cell leukemia cells to denileukin diftitox by 5 to 10-fold wikipedia.orgfishersci.ca.

ParameterValue
Number of Patients14
Overall Response Rate67%
Complete Responses4
Partial Responses4

With Statins and Lipid-Lowering Agents

This compound treatment is frequently associated with dyslipidemia, characterized by elevations in triglycerides and total cholesterol, and decreases in high-density lipoprotein (HDL) cholesterol wikipedia.orgwikipedia.orgflybase.orgfishersci.sefishersci.camims.com. To manage this compound-induced hypertriglyceridemia, lipid-lowering therapies are often instituted flybase.orgfishersci.semims.com.

Statins are generally considered the preferable therapy for managing these lipid abnormalities, as some studies have indicated no significant effect on this compound pharmacokinetics when co-administered with atorvastatin flybase.orgwikipedia.org. However, a phase I trial demonstrated that this compound co-administration led to a significant reduction (nearly 50%) in the area under the curve (AUC) of atorvastatin fishersci.fi. This interaction is likely mediated by this compound's induction of the cytochrome P450 3A4 (CYP3A4) enzyme, which is involved in atorvastatin metabolism fishersci.fi. Rosuvastatin is specifically recommended for mitigating this compound-induced hypertriglyceridemia and/or hypercholesterolemia, primarily because it is not metabolized by CYP3A4 and undergoes minimal metabolic transformation via the CYP2C9 and CYP2C19 isoenzyme pathways mims.com.

Drug Interactions and Pharmacokinetic Considerations

Cytochrome P450 3A4 (CYP3A4) Enzyme Interactions

This compound exhibits complex interactions with the cytochrome P450 3A4 (CYP3A4) enzyme system. In vitro studies have suggested that this compound is metabolized by CYP3A4 wikipedia.orgwikipedia.orgfishersci.sewikipedia.org. However, clinical observations have shown that co-administration of ketoconazole, a known CYP3A4 inhibitor, did not significantly alter this compound plasma concentrations, suggesting that this compound elimination may not be substantially dependent on CYP3A4 metabolism in vivo wikipedia.org.

Conversely, this compound itself has been demonstrated to induce CYP3A4 activity wikipedia.orgfishersci.sewikipedia.orgfishersci.fi. This induction can lead to decreased systemic exposure of other drugs that are substrates for CYP3A4. For instance, the exposure (AUC) to atorvastatin, a CYP3A4 substrate, was reduced by half when co-administered with this compound wikipedia.orgwikipedia.orgfishersci.sefishersci.fi. Similarly, concomitant administration of this compound and tamoxifen resulted in an approximate 35% decrease in tamoxifen plasma concentrations, possibly due to CYP3A4 induction by this compound wikipedia.orgwikipedia.orgwikipedia.org. While the effects of concomitant administration of strong CYP3A4 inducers like rifampin, phenytoin, and phenobarbital on this compound concentrations have not been formally studied, they are theoretically expected to cause a reduction in plasma this compound levels wikipedia.orgwikipedia.org.

Impact of Food on Absorption

The absorption of this compound is significantly influenced by the presence of food wikipedia.orgfishersci.cawikipedia.orgwikipedia.org. Following oral administration of this compound capsules, the compound is absorbed, typically reaching maximum plasma concentrations (Tmax) in approximately two hours wikipedia.orgwikipedia.org. Studies in patients with advanced malignancies demonstrated that plasma this compound AUC and Cmax values were notably higher after a fat-containing meal compared to a glucose solution wikipedia.orgwikipedia.org. Specifically, AUC values increased by 35% and Cmax values by 48% with a fat-containing meal wikipedia.org. Due to this enhanced absorption, it is recommended that this compound capsules be administered with food wikipedia.orgfishersci.cawikipedia.org.

Meal TypeChange in Plasma AUCChange in Plasma Cmax
Fat-containing+35%+48%
Glucose solutionBaselineBaseline

Mechanisms of Resistance to Bexarotene Therapy

Loss or Decreased Expression of RXR-α Receptor Subunit

A prominent mechanism of resistance to bexarotene involves the loss or significantly decreased expression of the RXR-α receptor subunit. Studies on patients with adult T-cell leukemia/lymphoma (ATLL) who initially responded to this compound but subsequently relapsed demonstrated that their malignant T cells became resistant to this compound-induced apoptosis. ashpublications.orgnih.gov Investigation into the underlying mechanisms revealed a marked diminution of RXR-α protein expression in these resistant cells compared to their pre-therapy, this compound-sensitive counterparts. ashpublications.orgnih.govnih.gov Interestingly, this decrease in RXR-α protein was observed without a corresponding significant change in RXR-α mRNA levels, suggesting that the resistance mechanism might involve post-transcriptional regulation rather than gene mutation or altered transcription. nih.gov Sequence analysis of the genes encoding RXR-α and RXR-β in resistant cells did not reveal the acquisition of mutations. ashpublications.orgnih.gov

This finding suggests that the availability and proper expression of the RXR-α subunit are critical for this compound's therapeutic action. The table below summarizes observed changes in RXR-α expression in this compound-resistant cells.

Receptor SubunitExpression Level (Post-Relapse vs. Pre-therapy)mRNA Level (Post-Relapse vs. Pre-therapy)Gene Mutation (Post-Relapse)
RXR-αSignificantly Decreased Protein Expression ashpublications.orgnih.govnih.govNo Significant Change nih.govNo Acquisition of Mutations ashpublications.orgnih.gov
RXR-βMinimal Baseline Expression, No Discernible Change nih.govNo Significant Change nih.govNo Acquisition of Mutations ashpublications.orgnih.gov

Absence of RXR Receptors at Baseline

Another potential mechanism contributing to this compound resistance is the inherent absence of RXR receptors in malignant cells at the initiation of treatment. It has been hypothesized that if malignant T cells, or other cancer cells, inherently lack sufficient RXR receptors at baseline, they may exhibit primary non-responsiveness to this compound. nih.gov Research indicates that the growth inhibition induced by this compound treatment in certain melanoma cell lines is dependent on the expression of RXR. tandfonline.com Therefore, assessing RXR receptor expression levels prior to commencing this compound therapy could serve as a predictive test for potential responsiveness, allowing for more personalized treatment strategies. nih.govtandfonline.com

Overcoming Multidrug Resistance in Cancer

This compound has demonstrated a notable capacity to prevent and overcome multidrug resistance (MDR) in various preclinical cancer models, including advanced breast carcinoma, non-small cell lung cancer (NSCLC), and prostate cancer. tandfonline.comresearchgate.netnih.govoncotarget.comaacrjournals.orgnih.gov This ability makes this compound a promising agent in combination therapies aimed at circumventing acquired drug resistance, a major hurdle in cancer treatment. researchgate.netaacrjournals.orgnih.gov The combination of this compound with conventional cytotoxic agents has been shown to produce synergistic growth inhibition and maintain chemosensitivity in cells that would otherwise develop resistance. researchgate.netaacrjournals.org

A key aspect of this compound's action in overcoming MDR is its role in maintaining or increasing the genomic integrity of tumor cells. This is achieved by interfering with the acquisition of spontaneous mutations that lead to drug resistance. researchgate.netaacrjournals.org Furthermore, cells that develop acquired drug resistance often exhibit increased levels of drug efflux pumps, such as ABCB1 (also known as P-glycoprotein or Pgp). In contrast, these transporters are almost undetectable in parental cancer cells or in cells co-treated with this compound, highlighting its ability to modulate the expression of these resistance-associated proteins. oncotarget.comharvard.edu

Modulation of Gene Amplification (e.g., RRM1, MDR1)

This compound's efficacy in overcoming drug resistance extends to modulating gene amplification, a common mechanism by which cancer cells acquire resistance. A significant finding is its ability to prevent and reverse gemcitabine (B846) resistance in NSCLC cells by modulating the amplification of the ribonucleotide reductase M1 (RRM1) gene. oncotarget.comoncotarget.comaacrjournals.org In gemcitabine-resistant Calu3 cells, the RRM1 gene copy number was approximately 12-fold higher, and RRM1 mRNA expression was about 20-fold higher, compared to parental cells. aacrjournals.org Treatment with this compound was capable of reversing this gene amplification and overexpression, thereby re-sensitizing the cells to gemcitabine. aacrjournals.org

Similarly, this compound has been reported to prevent the development of paclitaxel (B517696) resistance in advanced breast cancer and NSCLC by modulating MDR1 (ABCB1) expression. researchgate.net The reversal of MDR1 amplification by this compound is conceptually explained by the loss or removal of extrachromosomal DNA elements called double minutes, which often contain amplified genes. This mechanism is independent of the specific amplified genes and contributes to this compound's broad activity in drug resistance. researchgate.net

The following table illustrates the impact of this compound on gene amplification in resistant cells:

GeneResistance TypeGene Copy Number (Resistant vs. Parental)mRNA Expression (Resistant vs. Parental)Effect of this compoundReference
RRM1Gemcitabine~12-fold higher aacrjournals.org~20-fold higher aacrjournals.orgReverses amplification and overexpression aacrjournals.org oncotarget.comoncotarget.comaacrjournals.org
MDR1PaclitaxelAmplification observed researchgate.netOverexpression observed researchgate.netReverses amplification and overexpression researchgate.net researchgate.net

Prevention of Drug Resistance

Beyond reversing established resistance, this compound also plays a crucial role in preventing the initial development of drug resistance. When combined with conventional chemotherapeutic agents such as paclitaxel, doxorubicin, or cisplatin (B142131), this compound has been shown to prevent the emergence of acquired drug resistance in human breast cancer, prostate cancer, and non-small cell lung cancer cell lines, both in vitro and in vivo. researchgate.netnih.govoncotarget.comaacrjournals.orgnih.gov

Translational Research and Future Directions

Biomarkers for Response and Resistance

A significant challenge in bexarotene therapy is that only a subset of patients experiences clinical benefits. This has spurred research into identifying reliable biomarkers that can predict treatment response and resistance, paving the way for a more personalized approach to its use in oncology.

RXR Levels as Predictive Indicators

The levels of Retinoid X Receptors (RXRs), the molecular target of this compound, have emerged as a potential predictive biomarker for treatment response in a variety of cancers. Since this compound functions as a specific RXR agonist, the presence and abundance of these receptors in tumor cells are critical for its therapeutic action. Studies suggest that RXR levels could serve as a preliminary indicator for this compound efficacy in malignancies such as non-small cell lung cancer, acute myeloid leukemia, breast cancer, thyroid cancer, and melanoma. The rationale is that higher RXR expression would lead to a more robust downstream signaling cascade upon this compound binding, resulting in greater inhibition of cell proliferation and induction of apoptosis. Further validation of RXRs as a predictive biomarker is essential for selecting patients who are most likely to benefit from this compound therapy.

Cyclin D1 and EGFR as Pharmacodynamic Biomarkers

Cyclin D1 and Epidermal Growth Factor Receptor (EGFR) are being investigated as pharmacodynamic biomarkers to monitor the biological activity of this compound in target tissues. Cyclin D1 is a key regulator of the cell cycle, and its overexpression is common in many cancers, driving uncontrolled cell proliferation. Preclinical studies have shown that this compound can downregulate cyclin D1 expression. In a clinical trial involving BRCA mutation carriers, oral this compound was found to significantly decrease cyclin D1 levels in breast cells, indicating a direct biological effect on breast tissue.

EGFR is another critical protein involved in cell growth and proliferation, and its expression is often elevated in tumors. Research indicates that this compound can modulate EGFR levels, suggesting another mechanism for its anticancer effects. The expression of both EGFR and Cyclin D1 has been associated with the clinical stage and treatment response in some cancers. Therefore, monitoring changes in the levels of Cyclin D1 and EGFR in response to this compound treatment could serve as a valuable tool to assess its pharmacodynamic effects and therapeutic efficacy.

Development of Novel Formulations and Delivery Systems

To overcome the limitations of oral this compound, such as poor water solubility and systemic side effects, researchers are developing novel formulations and delivery systems. These innovative approaches aim to enhance the drug's anticancer activity, improve its bioavailability, and enable targeted delivery to tumor tissues.

Nanoformulations for Enhanced Anticancer Activity

Nanoformulations of this compound have shown significant promise in improving its therapeutic index. Techniques such as precipitation-combined microfluidization and high-pressure homogenization have been employed to create this compound nanocrystals. These nanocrystals exhibit a significantly increased dissolution rate compared to the raw drug, which can lead to enhanced bioavailability.

In preclinical studies, this compound nanocrystals have demonstrated superior in vitro cytotoxicity against lung cancer cells, inducing cell cycle arrest and apoptosis more effectively than the standard formulation. Furthermore, surface-modified nanocrystals, for instance using folate-chitosan conjugates, have been developed to improve drug absorption. Other nano-carrier systems, such as pegylated-zein nanomicelles and liposomal gels, have also been explored to improve the solubility and delivery of this compound for various applications. These nanoformulations hold the potential to increase the efficacy of this compound while potentially reducing systemic exposure and associated side effects.

Aerosolized this compound for Lung Cancer Prevention

To achieve high local concentrations in the respiratory tract while minimizing systemic toxicity, aerosolized delivery of this compound is being investigated for lung cancer chemoprevention. Preclinical studies in mouse models of lung tumorigenesis have shown that aerosolized this compound significantly reduces tumor multiplicity and tumor load. This effect is attributed to the inhibition of cell proliferation and promotion of apoptosis within the lung tissue.

A key advantage of this delivery method is that it avoids the hypertriglyceridemia and hypercholesterolemia commonly associated with oral this compound administration. Studies have demonstrated the preventive efficacy of aerosolized this compound against major subtypes of lung cancer, including adenocarcinoma and squamous cell carcinoma, in preclinical models. This targeted approach could be a significant advancement in lung cancer prevention for high-risk populations, such as current and former smokers.

Topical this compound for Breast Cancer Prevention

Topical application of this compound is being explored as a targeted approach for breast cancer prevention in high-risk individuals. The rationale is to deliver the drug directly to the breast tissue, thereby exerting its cancer-preventive effects while minimizing the systemic side effects observed with oral administration. A phase I clinical trial evaluated a 1% this compound gel applied to the breasts of women at high risk for breast cancer.

The study found that this compound was detectable in breast tissue, confirming its ability to penetrate the skin and reach the target organ. This local delivery resulted in biological activity within the breast tissue, as evidenced by changes in biomarkers like cyclin D1 in previous oral studies. The topical formulation was generally well-tolerated, with skin rash being the most common side effect. This approach holds promise for breast cancer chemoprevention, particularly for reducing the risk of estrogen receptor-negative breast cancer, for which preventive options are currently limited.

Interactive Data Tables

Research Findings on Aerosolized this compound in Lung Cancer Prevention

Study FocusAnimal ModelKey FindingsReduction in Tumor Multiplicity/LoadSystemic Side EffectsCitation
Chemopreventive ActivityBenzo(a)pyrene-induced mouse lung tumor modelSignificantly decreased tumor multiplicity and load; inhibited proliferation and promoted apoptosis.43% decrease in multiplicity, 74% in load.No increase in plasma cholesterol or triglycerides.
Efficacy Against Major SubtypesNTCU-induced squamous cell carcinoma and adenocarcinoma mouse modelsSignificant chemopreventive effect; modulated tumor microenvironment by increasing tumor-infiltrating T cells.Dose-dependent decrease; highest dose caused 75% decrease in SCC tumor burden.No visible signs of toxicity; no increase in plasma triglycerides or cholesterol.

Clinical Trial of Topical this compound for Breast Cancer Prevention

Trial PhaseParticipant PopulationFormulationPrimary ObjectiveKey FindingsCitation
Phase IWomen at high risk for breast cancer1% this compound gelTo determine the recommended phase II dose and assess safety and toxicity.This compound was detectable in breast tissue; the most common adverse event was a maculopapular rash at the application site.

Repurposing of this compound for New Therapeutic Areas

Originally approved for the treatment of cutaneous T-cell lymphoma (CTCL), this compound's mechanism of action as a selective Retinoid X Receptor (RXR) agonist has prompted significant research into its potential application for other diseases. This "drug repurposing" approach is advantageous as it can accelerate the clinical trial process, saving time and financial resources. Investigations have spanned neurodegenerative diseases, various solid tumors, and rare genetic disorders, with mixed but often promising results that warrant further exploration.

Oncology: Beyond CTCL, this compound has been investigated as a therapeutic agent for several solid tumors, including breast and lung cancer.

Breast Cancer: In preclinical models, this compound has shown efficacy as both a chemopreventive and chemotherapeutic agent. It has been studied in patients with metastatic breast cancer that is refractory to other treatments, where it demonstrated limited but measurable clinical benefit in approximately 20% of patients. Research has also explored its role in overcoming multidrug resistance, with studies showing that combining this compound with cytotoxic agents could re-sensitize resistant cells. A Phase I clinical trial has also evaluated the use of topical this compound as a potential chemoprevention agent for women at high risk for developing breast cancer.

Non-Small Cell Lung Cancer (NSCLC): A proof-of-principle clinical trial in patients with early-stage NSCLC found that this compound could repress biomarkers associated with proliferation, such as cyclin D1 and Epidermal Growth Factor Receptor (EGFR), in tumor tissue. Notably, these changes were most significant in patients who achieved high intratumoral concentrations of the drug. In advanced NSCLC, phase II trials have evaluated this compound both as a single agent for heavily pretreated patients and in combination with standard platinum-based chemotherapy, with results suggesting it is well-tolerated and may improve survival outcomes.

Rare Diseases: More recently, this compound has been identified as a potential therapeutic agent for Multiple Sulfatase Deficiency (MSD), an ultra-rare and progressive neurodegenerative disorder. In a drug screening study using MSD patient-derived cells, this compound was found to increase sulfatase activities, reduce the storage of glycosaminoglycans, and normalize lysosomal morphology. These findings suggest a potential for this compound to correct the underlying cellular pathophysiology of MSD.

Therapeutic AreaKey Research FindingsSupporting References
Alzheimer's DiseaseInitial mouse studies showed rapid clearance of amyloid-β and reversal of cognitive deficits. Subsequent studies confirmed some cognitive benefits but failed to consistently replicate the amyloid plaque clearance.
Breast CancerShowed clinical benefit in ~20% of patients with refractory metastatic disease. Preclinical studies indicate potential to overcome multidrug resistance. A Phase I trial investigated its use for chemoprevention.
Non-Small Cell Lung Cancer (NSCLC)A proof-of-principle trial demonstrated repression of proliferation biomarkers (e.g., cyclin D1, EGFR) in tumors with high drug concentrations. Phase II trials suggest it is well-tolerated with chemotherapy and may improve survival.
Multiple Sulfatase Deficiency (MSD)In vitro studies using patient cells showed restoration of sulfatase activity and correction of cellular disease pathology.

Addressing Challenges in Clinical Translation

Despite its therapeutic potential, the broader clinical translation of this compound faces several significant challenges. These hurdles range from its pharmacological properties to its off-target biological effects, which must be carefully managed.

One of the primary challenges is this compound's physicochemical properties, specifically its poor aqueous solubility and low bioavailability. These characteristics can impede the development of effective drug formulations and lead to variability in patient absorption. Furthermore, studies in NSCLC have revealed a non-linear relationship between plasma and tumor concentrations of this compound, indicating that achieving therapeutically effective levels of the drug within the target tissue can be difficult and may not be directly predicted by blood levels alone.

A second major barrier is the discrepancy often observed between preclinical promise and clinical efficacy, a common problem in drug development. The initial excitement surrounding this compound for Alzheimer's disease, based on dramatic effects in mouse models that were not consistently replicated, serves as a stark example of this challenge. This highlights the limitations of existing animal models in fully predicting human response and underscores the need for more refined preclinical experimental designs.

Finally, the most significant clinical challenge relates to this compound's side-effect profile, which stems from the widespread role of its target, RXR. RXRs form partnerships with many other nuclear receptors, and activating them with this compound can lead to pleiotropic, off-target effects. The most frequently encountered of these are severe hypertriglyceridemia and central hypothyroidism. These toxicities are often dose-limiting and require proactive management, such as the co-administration of lipid-lowering agents, which can complicate treatment regimens. The development of novel this compound analogs or delivery systems that can selectively target tumor tissue while minimizing systemic exposure is an active area of research aimed at overcoming this limitation.

ChallengeDescriptionSupporting References
Pharmacokinetics & FormulationPoor aqueous solubility and low bioavailability complicate formulation. A non-linear relationship between plasma and tumor drug concentrations makes achieving therapeutic intratumoral levels difficult.
Preclinical to Clinical DiscrepancyPromising results from preclinical models, particularly in Alzheimer's disease research, have not been consistently replicated in subsequent studies, highlighting the limitations of current models.
Off-Target EffectsActivation of ubiquitous RXR receptors leads to significant off-target effects, most commonly severe hypertriglyceridemia and central hypothyroidism, which can be dose-limiting.

Personalized Medicine Approaches

To optimize the therapeutic benefit of this compound and mitigate its challenges, researchers are increasingly focusing on personalized medicine strategies. The goal is to identify patients who are most likely to respond to treatment while sparing non-responders from unnecessary toxicity. This approach relies on the identification and validation of predictive biomarkers.

In the context of CTCL, several potential biomarkers have been investigated. One study identified that deletions in the NAV3 gene were significantly associated with a lack of response or rapid progression after a short partial response to this compound. This suggests that the genetic profile of the tumor could be used to pre-select patients for therapy. Another potential biomarker is the expression of CD25 (a component of the IL-2 receptor) on tumor-infiltrating lymphocytes; a higher ratio of CD25 expression has been correlated with a better response to this compound in CTCL patients.

The expression level of the drug's target, the Retinoid X Receptor (RXR), has also been proposed as a more general biomarker. Evidence suggests that RXR levels may serve as a preliminary indicator for this compound response in a variety of cancers, including NSCLC, breast cancer, and melanoma. This aligns with findings from the NSCLC proof-of-principle trial, where pharmacodynamic effects (i.e., changes in tumor biomarkers like cyclin D1) were directly linked to achieving high intratumoral drug concentrations. This suggests that a personalized approach might involve not only selecting patients based on tumor genetics but also ensuring adequate drug delivery to the target site, potentially through monitoring intratumoral drug levels.

These approaches represent a shift away from a "one-size-fits-all" strategy towards a more precise and tailored application of this compound therapy, with the ultimate aim of improving efficacy and patient outcomes.

Biomarker/ApproachDisease ContextFinding/RationaleSupporting References
NAV3 Gene DeletionCutaneous T-Cell Lymphoma (CTCL)Deletions in this gene were significantly correlated with non-response or early progression, suggesting it as a negative predictive marker.
CD25 Expression RatioCutaneous T-Cell Lymphoma (CTCL)A higher ratio of CD25 expression among tumor-infiltrating lymphocytes was associated with better treatment efficacy.
RXR Expression LevelsVarious Cancers (NSCLC, Breast Cancer, etc.)The expression level of the drug's direct target may serve as a preliminary indicator of patient response.
Intratumoral Drug ConcentrationNon-Small Cell Lung Cancer (NSCLC)Repression of proliferation biomarkers in tumors was observed only in cases with high intratumoral this compound levels, linking drug exposure at the target site to response.

常见问题

Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

  • Methodological Answer : Re-evaluate preclinical models for clinical translatability (e.g., patient-derived xenografts vs. cell-line-derived models). Apply PICO framework (Population, Intervention, Comparison, Outcome) to refine trial inclusion criteria. Use adaptive trial designs to adjust dosing based on interim pharmacokinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bexarotene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bexarotene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。